1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include a pyrrolo[1,2-c][1,2,3]triazole core and substituents containing bromo, methyl, and fluoro groups on phenyl rings.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of polyfunctionalized triazolyl 1,3-diketones, which are structurally similar to the compound , involves an addition-cyclization reaction of sodium azide to 1,5-diaryl-4-pentyne-1,3-diones, followed by cyclodehydration to yield 3,6-diaryl-4H-pyrrolo[1,2-c][1,2,3]triazol-4-one derivatives . This method could potentially be adapted for the synthesis of the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and NMR spectroscopy . These studies provide insights into the bond lengths, bond angles, and overall geometry of the molecules. For example, in a related hydroquinazoline compound, the phenyl ring was found to be nearly perpendicular to the quinazoline ring system . Such structural information is crucial for understanding the reactivity and interactions of the compound.
Chemical Reactions Analysis
The compound likely participates in various chemical reactions due to the presence of reactive functional groups. The triazole moiety, in particular, is known for its participation in click chemistry reactions, such as the CuAAC click reaction, which can be used to synthesize biologically active molecules . The bromo and fluoro substituents on the phenyl rings may also undergo substitution reactions, potentially leading to a wide array of derivatives.
Physical and Chemical Properties Analysis
The physical properties such as melting point and solubility can be inferred from related compounds. For example, a related hydroquinazoline derivative has a melting point range of 174 – 175 °C . The chemical properties, including reactivity and stability, can be deduced from the functional groups present in the molecule. The presence of a triazole ring and diketone functionality suggests that the compound may have applications in biological systems, as seen in related molecules that exhibit antibacterial and antifungal activities .
Scientific Research Applications
Anti-protozoal and Anti-cancer Applications
- 1,2,4-Oxadiazole and 1,2,3-triazole containing compounds, similar in structure to the specified chemical, have been synthesized and shown to exhibit significant anti-protozoal and anti-cancer properties. These compounds are designed using the principle of bioisosterism and have been tested for their in vitro anti-protozoal and cytotoxic activities (Dürüst et al., 2012).
Antimicrobial Properties
- Triazole derivatives, including those with structural similarities to the chemical , have been reported to possess enhanced pharmacological properties, particularly antimicrobial effects. The introduction of alkyl, alkoxy, and halogen substituents has been found to improve these properties (Desabattina et al., 2014).
Synthesis and Chemical Behavior
- Studies have explored the synthesis and chemical behavior of triazole-thiol compounds, including the interaction with derivatives of 1-phenyl-1H-pyrrole-2,5-dione. These investigations contribute to understanding the chemical properties and potential applications of such compounds (Holota et al., 2020).
Radiolabelling Techniques
- Research has been conducted on the development of new prosthetic groups, such as the [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione, for specific ligation with peptides or proteins. This contributes to advancements in PET imaging techniques (Flagothier et al., 2013).
Cytotoxic Activity
- Novel series of compounds, including those with triazole structures, have been synthesized and evaluated for their cytotoxic activity, highlighting the potential therapeutic applications of such compounds (Azab et al., 2017).
properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2/c1-9-8-12(6-7-13(9)18)23-15-14(20-21-23)16(24)22(17(15)25)11-4-2-10(19)3-5-11/h2-8,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDGNJMSYRLJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.